An In-Depth Technical Guide to 3-(2-hydroxy-5-iodophenyl)propanoic Acid
An In-Depth Technical Guide to 3-(2-hydroxy-5-iodophenyl)propanoic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2-hydroxy-5-iodophenyl)propanoic acid, a halogenated derivative of hydrocinnamic acid. While specific literature on this compound is sparse, this document synthesizes information from closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development. This guide covers the nomenclature, chemical properties, a proposed synthesis route, and potential biological activities, supported by detailed, field-proven experimental protocols. The content is structured to provide a foundational understanding and practical methodologies for those interested in exploring the therapeutic potential of this and similar molecules.
Introduction and Chemical Identity
3-(2-hydroxy-5-iodophenyl)propanoic acid, also known as 2-hydroxy-5-iodohydrocinnamic acid, is a specialized organic compound. Its structure, featuring a phenylpropanoic acid backbone with hydroxyl and iodo substitutions, suggests a potential for diverse biological activities. The presence of the iodine atom, in particular, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
Nomenclature and Synonyms
Due to its limited commercial availability and specific research focus, 3-(2-hydroxy-5-iodophenyl)propanoic acid is not known by a wide array of synonyms. The most accurate and systematically derived names are:
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Systematic IUPAC Name: 3-(2-hydroxy-5-iodophenyl)propanoic acid
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Common Name: 2-hydroxy-5-iodohydrocinnamic acid
For clarity and precision in scientific communication, the use of the systematic IUPAC name is recommended.
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The table below summarizes the key computed properties of 3-(2-hydroxy-5-iodophenyl)propanoic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | (Computed) |
| Molecular Weight | 292.07 g/mol | (Computed) |
| Canonical SMILES | C1=CC(=C(C=C1I)O)CCC(=O)O | (Computed) |
| InChI Key | (Unavailable) | (Not Indexed) |
| CAS Number | (Not Assigned) | (Not Indexed) |
| Predicted LogP | 2.8 - 3.2 | (Estimation) |
| Predicted pKa | ~4.5 (Carboxylic Acid), ~9.5 (Phenol) | (Estimation) |
Synthesis and Characterization
Proposed Synthesis Route: Aza-Michael Addition and Hydrolysis
A robust method for the synthesis of N-aryl-β-amino acids involves an aza-Michael addition followed by hydrolysis. A similar approach can be adapted for the synthesis of our target molecule.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 3-(2-hydroxy-5-iodophenyl)propanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 3-(2-iodophenylamino)propanoate
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In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in a suitable solvent such as 2-propanol.
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Add methyl acrylate (1.1 eq) to the solution.
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Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(2-iodophenylamino)propanoate.[2]
Step 2: Synthesis of Methyl 3-(2-hydroxy-5-iodophenyl)propanoate
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Dissolve the purified methyl 3-(2-iodophenylamino)propanoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0°C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
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Stir the mixture for 30 minutes to form the diazonium salt.
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Carefully add the diazonium salt solution to a boiling solution of aqueous sulfuric acid.
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After the nitrogen evolution ceases, cool the mixture and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain methyl 3-(2-hydroxy-5-iodophenyl)propanoate.
Step 3: Hydrolysis to 3-(2-hydroxy-5-iodophenyl)propanoic acid
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Dissolve the purified ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with 1 M HCl to pH ~7 and then acidify to pH 3-4 to precipitate the product.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 3-(2-hydroxy-5-iodophenyl)propanoic acid.[2]
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Potential Biological Activities and Applications
While direct biological data for 3-(2-hydroxy-5-iodophenyl)propanoic acid is not available, the activities of structurally related compounds, such as other hydroxycinnamic acid derivatives and N-aryl-β-alanines, provide a strong basis for predicting its potential therapeutic applications.[3][4][5]
Anticancer Potential
Many phenolic acids and their derivatives have demonstrated anticancer properties.[6] The structural similarity to compounds known to induce cytotoxicity in cancer cell lines suggests that 3-(2-hydroxy-5-iodophenyl)propanoic acid could be a candidate for anticancer research.[3]
Diagram of a General Anticancer Screening Workflow
Caption: A typical workflow for in vitro anticancer activity screening.
Antimicrobial Activity
N-aryl-β-alanine derivatives have been investigated for their antimicrobial properties.[7][8] The presence of a halogen atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.
Antioxidant Properties
Hydroxycinnamic acids are well-known for their antioxidant activities.[9] The phenolic hydroxyl group in 3-(2-hydroxy-5-iodophenyl)propanoic acid is a key structural feature for radical scavenging.
Analytical Methodologies
A robust and sensitive analytical method is essential for the quantification of 3-(2-hydroxy-5-iodophenyl)propanoic acid in biological matrices for pharmacokinetic and metabolic studies.
Quantitative Analysis by LC-MS/MS
A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed for the sensitive and selective quantification of this compound.[10]
Table of LC-MS/MS Parameters (Proposed)
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Sample Preparation from Biological Matrices
A protein precipitation method is a straightforward and effective approach for extracting the analyte from plasma or serum.[10]
Protocol for Protein Precipitation
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Conclusion and Future Directions
3-(2-hydroxy-5-iodophenyl)propanoic acid represents an under-explored molecule with significant potential in medicinal chemistry and drug development. Based on the activities of its structural analogs, it is a promising candidate for investigation as an anticancer, antimicrobial, and antioxidant agent. The synthetic and analytical protocols proposed in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities to elucidate its mechanisms of action and potential for therapeutic applications.
References
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]
- Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
- Razzaghi-Asl, N., Garrido, J., & Khazaei, M. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450.
-
Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]
-
MDPI. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Retrieved from [Link]
-
CORE. (n.d.). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Retrieved from [Link]
-
PMC. (2020). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
